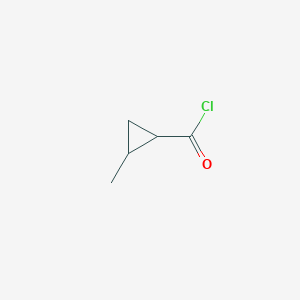

2-Methylcyclopropane-1-carbonyl chloride

Description

Significance of Acyl Chlorides as Synthetic Intermediates

Acyl chlorides, also known as acid chlorides, are organic compounds featuring a -COCl functional group. wikipedia.orgsavemyexams.com They are highly reactive derivatives of carboxylic acids and serve as pivotal intermediates in a multitude of organic transformations. wikipedia.orgnumberanalytics.com The high electrophilicity of the carbonyl carbon, enhanced by the electron-withdrawing chlorine atom, makes acyl chlorides excellent acylating agents. fiveable.me

Their primary significance lies in their ability to readily react with nucleophiles in addition-elimination reactions. savemyexams.com This reactivity allows for the efficient synthesis of a wide range of other carboxylic acid derivatives, which are often less reactive and more stable. Key applications include:

Esterification: Reaction with alcohols to form esters. savemyexams.com

Amide Formation: Reaction with ammonia (B1221849) or amines to produce amides. savemyexams.com

Anhydride (B1165640) Synthesis: Reaction with a carboxylate salt to generate an acid anhydride. wikipedia.org

Due to their versatility and high reactivity, acyl chlorides are fundamental reagents in the synthesis of pharmaceuticals, agrochemicals, and polymers. numberanalytics.com

Importance of Methyl-Substituted Cyclopropane (B1198618) Ring Systems in Molecular Design

The cyclopropane motif is a valuable structural unit in modern drug discovery and medicinal chemistry. nih.govresearchgate.net As the tenth most common ring system found in small-molecule drugs, its inclusion in a molecular design can confer several advantageous properties. nih.gov The strained three-membered ring provides conformational rigidity and a well-defined three-dimensional geometry. nih.govbohrium.com

The introduction of substituents, such as a methyl group, onto the cyclopropane ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This strategy is often employed to:

Enhance Metabolic Stability: The cyclopropane ring can block sites of metabolism, and methyl substitution can further influence this effect. bohrium.comrsc.org

Improve Target Binding and Potency: The rigid structure can lock a molecule into a bioactive conformation, minimizing the entropic penalty of binding to a biological target. nih.gov Adding a methyl group can create additional beneficial interactions within a protein's binding pocket, leading to increased potency. nih.gov

Modulate Lipophilicity: The cyclopropyl (B3062369) group is often used as a replacement for aromatic rings or other groups to optimize lipophilic ligand efficiency. nih.gov

Fused-cyclopropane rings have become increasingly prevalent in medicinal chemistry for generating novel chemotypes, improving permeability across biological membranes, and enhancing chemical stability. bohrium.com

Overview of Research Trajectories for 2-Methylcyclopropane-1-carbonyl Chloride

Research involving this compound primarily focuses on its application as a specialized building block in organic synthesis. The compound's bifunctional nature—possessing both a reactive acyl chloride and a structurally significant methyl-cyclopropane moiety—drives its utility.

Key research trajectories include:

Synthesis of Novel Pharmaceutical Agents: A primary research avenue is the incorporation of the 2-methylcyclopropyl group into larger, more complex molecules for drug discovery. The compound serves as a handle to introduce this specific motif, which can enhance the pharmacological profile of a potential drug candidate. bohrium.comketonepharma.com

Development of Agrochemicals: Similar to pharmaceuticals, the cyclopropane moiety is a feature in some agrochemicals, where it can contribute to biological efficacy. ketonepharma.com Research may explore the synthesis of new pesticides or herbicides using this building block.

Exploration of Reaction Methodologies: Research also extends to the synthesis of the title compound itself and its derivatives. Efficient and stereoselective methods for producing substituted cyclopropanes are of continuous interest. researchgate.netorganic-chemistry.org Studies may focus on its reactions with various nucleophiles to create libraries of novel compounds for screening purposes.

The compound's reactivity as an acyl chloride allows it to be readily converted into corresponding esters, amides, and ketones, each bearing the 2-methylcyclopropane group, thereby providing a diverse set of intermediates for further chemical exploration. wikipedia.orgsavemyexams.com

Chemical Properties of this compound

| Property | Value |

| IUPAC Name | 2-methylcyclopropanecarbonyl chloride sigmaaldrich.com |

| Molecular Formula | C₅H₇ClO nih.govuni.lu |

| Molecular Weight | 118.56 g/mol echemi.com |

| CAS Number | 60733-34-8 sigmaaldrich.com |

| Appearance | Liquid sigmaaldrich.com |

| InChI Key | KNSMKLZZQPGJRN-UHFFFAOYSA-N sigmaaldrich.comuni.lu |

| Canonical SMILES | CC1CC1C(=O)Cl uni.lu |

| Topological Polar Surface Area | 17.1 Ų echemi.com |

| Complexity | 100 echemi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylcyclopropane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO/c1-3-2-4(3)5(6)7/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSMKLZZQPGJRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30311813 | |

| Record name | 2-methylcyclopropane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52194-65-7, 60733-34-8 | |

| Record name | NSC245492 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methylcyclopropane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylcyclopropane-1-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 52194-65-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methylcyclopropane 1 Carbonyl Chloride

Synthesis from 2-Methylcyclopropane Carboxylic Acid Precursors

The most direct route to 2-methylcyclopropane-1-carbonyl chloride involves the conversion of the hydroxyl group of 2-methylcyclopropane carboxylic acid into a chloride. nih.govmatrix-fine-chemicals.com This transformation is typically accomplished using standard chlorinating agents that are effective for converting carboxylic acids to acyl chlorides. chemistrysteps.com The high reactivity of the resulting acid chloride makes it a versatile synthon for further chemical modifications. jove.com

Thionyl chloride (SOCl₂) is a widely used reagent for the preparation of acyl chlorides from carboxylic acids. chemistrysteps.comlibretexts.org The reaction involves treating 2-methylcyclopropane carboxylic acid with thionyl chloride, often at reflux temperatures. commonorganicchemistry.com An advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product isolation and purification. youtube.com This reaction effectively converts the relatively poor hydroxyl leaving group of the carboxylic acid into a highly reactive acyl chloride functional group. youtube.com

Oxalyl chloride ((COCl)₂) serves as another excellent reagent for converting carboxylic acids to their corresponding acid chlorides under mild conditions. commonorganicchemistry.comchemicalbook.com The reaction of 2-methylcyclopropane carboxylic acid with oxalyl chloride is typically performed at room temperature in an inert solvent like dichloromethane (B109758) (DCM). stackexchange.com Often, a catalytic amount of N,N-dimethylformamide (DMF) is added to facilitate the reaction. stackexchange.com Similar to thionyl chloride, the byproducts of the reaction with oxalyl chloride—carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl)—are all gaseous, allowing for easy removal from the reaction mixture. wikipedia.org This method is known for its mild conditions, which helps to prevent side reactions or racemization at sensitive stereocenters. chemicalbook.com

Table 1: Comparison of Chlorinating Agents for Carboxylic Acid Conversion

| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

|---|---|---|

| Typical Conditions | Neat or with a solvent, often requires heating/reflux. commonorganicchemistry.com | Inert solvent (e.g., DCM), room temperature, catalytic DMF. commonorganicchemistry.comstackexchange.com |

| Byproducts | SO₂ (gas), HCl (gas). youtube.com | CO (gas), CO₂ (gas), HCl (gas). wikipedia.org |

| Advantages | Readily available, gaseous byproducts simplify purification. youtube.com | Milder reaction conditions, less prone to side reactions, gaseous byproducts. chemicalbook.com |

| Considerations | Can be more aggressive; higher temperatures may not be suitable for sensitive substrates. chemicalbook.com | Generally preferred for substrates sensitive to heat or strong acids. chemicalbook.comstackexchange.com |

The conversion of a carboxylic acid to an acid chloride using either thionyl chloride or oxalyl chloride proceeds through a nucleophilic acyl substitution pathway. jove.com The mechanism begins with the nucleophilic attack of the carboxylic acid's hydroxyl oxygen on the electrophilic center of the chlorinating agent (the sulfur atom in SOCl₂ or a carbonyl carbon in (COCl)₂). youtube.comyoutube.com

This initial step transforms the hydroxyl group into a much better leaving group—a chlorosulfite intermediate in the case of thionyl chloride. libretexts.orgalmerja.com A chloride ion is generated in the process. jove.com This chloride ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the modified carboxylic acid. youtube.com A tetrahedral intermediate is formed, which subsequently collapses. youtube.com The final step involves the departure of the leaving group, which decomposes into stable gaseous byproducts (SO₂ and HCl for the thionyl chloride route), thereby driving the reaction to completion and yielding the final acid chloride product. jove.comyoutube.com

Alternative Routes to Methylated Cyclopropane (B1198618) Carboxylic Acid Derivatives

While the functionalization of pre-existing 2-methylcyclopropane carboxylic acid is direct, other synthetic strategies focus on the initial assembly of the core cyclopropane structure. These methods provide pathways to the necessary carboxylic acid precursor or its derivatives from different starting materials.

Cyclopropanation involves any chemical process that generates a cyclopropane ring. wikipedia.org These reactions are fundamental in modern chemistry due to the presence of the cyclopropane motif in many important molecules. wikipedia.org To synthesize the 2-methylcyclopropane scaffold, a common strategy is the cyclopropanation of an alkene. For instance, a reaction analogous to the Simmons-Smith reaction, which uses a carbenoid species like iodomethylzinc iodide, could be applied to an unsaturated precursor such as crotonic acid or its esters. wikipedia.org The addition of the carbene across the double bond of the unsaturated substrate would form the desired three-membered ring. Other methods include reactions with diazo compounds, often catalyzed by transition metals, which are stereospecific. wikipedia.org Enzymatic pathways have also been explored, where a unique enoyl-acyl carrier protein reductase can catalyze the formation of a cyclopropane ring from a chlorinated substrate. nih.gov

An alternative route involves the use of gem-dihalocyclopropane intermediates. These can be formed by the reaction of an alkene with a dihalocarbene. A synthetic method for preparing 1-methylcyclopropane carboxylic acid has been developed starting from methacrylic acid derivatives. google.com The process involves a cyclopropanation reaction with a trihalomethane and a base to generate a 2,2-gem-dihalo-1-methylcyclopropane intermediate. google.com This gem-dihalide can then undergo reductive dehalogenation, for example using metallic sodium, to remove the two halogen atoms, yielding the methylcyclopropane (B1196493) structure. google.com The first synthesis of geminal diazides also utilized the substitution of geminal dihalides as a key step. mdpi.com This highlights the utility of gem-dihalides as versatile intermediates in the synthesis of substituted cyclopropanes. google.com

Table 2: Overview of Alternative Synthetic Approaches

| Approach | Key Intermediate | Description | Relevant Findings |

|---|---|---|---|

| Cyclopropanation | Unsaturated ester or acid (e.g., crotonate) | Addition of a carbene or carbenoid across a C=C double bond to form the cyclopropane ring. wikipedia.org | The Simmons-Smith reaction and metal-catalyzed reactions with diazo compounds are common methods. wikipedia.org |

| Derivatization | Gem-dihalocyclopropane | Formation of a dihalocyclopropane followed by reductive dehalogenation to yield the target ring system. google.com | Synthesis of 1-methylcyclopropyl formic acid has been achieved via the dehalogenation of a 2,2-gem halide intermediate with sodium metal. google.com |

Diastereoselective and Enantioselective Approaches in Synthesis

The creation of specific stereoisomers of this compound is paramount for its application in the synthesis of enantiomerically pure target molecules. Diastereoselective and enantioselective strategies are therefore central to its synthesis. These approaches can be broadly categorized into the enantioselective synthesis of its carboxylic acid precursor and the utilization of chiral auxiliaries and catalysts to guide the stereochemical outcome of the cyclopropanation reaction.

Enantioselective Synthesis of 2-Methylcyclopropane Carboxylic Acid Precursors

The most common route to enantiomerically pure this compound involves the synthesis of the corresponding chiral carboxylic acid, which is then converted to the acid chloride. A highly effective method for obtaining enantiomerically enriched cyclopropane carboxylic acids is through the enzymatic resolution of a racemic mixture of a suitable precursor.

One prominent example involves the asymmetric hydrolysis of racemic esters of cyclopropane dicarboxylic acids. For instance, the enzymatic hydrolysis of racemic 2,2-dimethylcyclopropane carboxylate using lipases has been shown to be a highly enantioselective process. In a study on the synthesis of S-(+)-2,2-dimethylcyclopropanecarboxylic acid, the lipase (B570770) Novozyme 435 demonstrated high enantioselectivity and activity. cjcatal.com Under optimized conditions, a high yield of 45.6% and an excellent enantiomeric excess (ee) of 99.2% for the S-(+)-acid were achieved. cjcatal.com This highlights the potential of enzymatic methods for producing chiral cyclopropane carboxylic acid precursors with high optical purity.

Another approach involves the resolution of racemic 2,2-dimethylcyclopropane carboxylic acid after its synthesis. This can be achieved by converting the racemic acid to its acid chloride, which is then reacted with a chiral resolving agent, such as L-carnitine oxalate (B1200264). researchgate.net Subsequent fractional crystallization allows for the separation of the diastereomeric salts, followed by hydrolysis to yield the desired enantiomer of the carboxylic acid. researchgate.net While effective, this method can be lower yielding, with one study reporting a 16.7% yield for (S)-(+)-2,2-dimethylcyclopropane carboxylic acid after resolution. researchgate.net

The following table summarizes the key findings for the enantioselective synthesis of a closely related precursor, 2,2-dimethylcyclopropanecarboxylic acid, which provides valuable insights into methodologies applicable to 2-methylcyclopropane carboxylic acid.

| Method | Substrate | Enzyme/Reagent | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Enzymatic Hydrolysis | Racemic ethyl-2,2-dimethylcyclopropane carboxylate | Lipase Novozyme 435 | S-(+)-2,2-dimethylcyclopropanecarboxylic acid | 45.6 | 99.2 | cjcatal.com |

| Chiral Resolution | Racemic 2,2-dimethylcyclopropane carboxylic acid | L-carnitine oxalate | (S)-(+)-2,2-dimethylcyclopropane carboxylic acid | 16.7 | Not Reported | researchgate.net |

Once the enantiomerically pure 2-methylcyclopropane carboxylic acid is obtained, it can be converted to the corresponding acid chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This reaction generally proceeds with retention of the stereochemical configuration at the chiral centers of the cyclopropane ring.

Role of Chiral Auxiliaries and Catalysts

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. In the context of synthesizing this compound, chiral auxiliaries, particularly oxazolidinones (often referred to as Evans auxiliaries), play a crucial role in the diastereoselective cyclopropanation of α,β-unsaturated systems. sigmaaldrich.comrsc.org

The general strategy involves attaching a chiral oxazolidinone to an α,β-unsaturated carbonyl compound, such as a crotonate, to form a chiral enoate. The bulky substituents on the chiral auxiliary then sterically hinder one face of the double bond, forcing the cyclopropanating agent to attack from the less hindered face. This results in the formation of a cyclopropane ring with a specific and predictable diastereoselectivity.

For example, the diastereoselective conjugate addition of Grignard reagents to α,β-unsaturated-N-alkenoyl-2-oxazolidinones in the presence of a copper catalyst has been shown to proceed with high diastereoselectivity. nih.gov The chelation of a Lewis acidic metal between the two carbonyl oxygens of the N-acyl oxazolidinone is believed to be responsible for the high degree of stereocontrol. nih.gov

The following table provides representative data on the use of Evans-type chiral auxiliaries in diastereoselective reactions that are analogous to the synthesis of 2-methylcyclopropane derivatives.

| Reaction Type | Chiral Auxiliary | Substrate | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Conjugate Addition | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | α,β-Unsaturated Amide | 97:3 | nih.gov |

After the diastereoselective cyclopropanation, the chiral auxiliary can be cleaved under mild conditions to yield the enantiomerically enriched cyclopropane carboxylic acid, which can then be converted to the acid chloride. santiago-lab.com

In addition to chiral auxiliaries, chiral catalysts can also be employed to achieve enantioselective cyclopropanation. These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer of the product over the other. While extensive research has been conducted on catalytic asymmetric cyclopropanation, specific data for the direct synthesis of this compound remains a specialized area of investigation.

Chemical Reactivity and Reaction Mechanisms of 2 Methylcyclopropane 1 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

2-Methylcyclopropane-1-carbonyl chloride, as a derivative of a carboxylic acid, readily undergoes nucleophilic acyl substitution reactions. The high reactivity of the acyl chloride functional group is attributed to the electron-withdrawing nature of both the chlorine atom and the carbonyl oxygen, which renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. libretexts.orgkhanacademy.org The general mechanism for these reactions involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride ion, which is an excellent leaving group. khanacademy.orgmasterorganicchemistry.com

Formation of Esters via Alcoholysis

The reaction of this compound with alcohols, a process known as alcoholysis, yields the corresponding 2-methylcyclopropyl esters. This transformation is a classic example of nucleophilic acyl substitution. libretexts.org The reaction typically proceeds rapidly and is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct, preventing it from protonating the alcohol and deactivating it as a nucleophile.

While specific research on the esterification of this compound is not extensively documented in publicly available literature, the general principles of acyl chloride reactivity suggest a straightforward reaction. For instance, the reaction of the closely related cyclopropanecarbonyl chloride with various alcohols proceeds efficiently to produce cyclopropyl (B3062369) esters. nih.gov It is expected that this compound would react similarly with a range of primary and secondary alcohols.

Table 1: Representative Alcoholysis Reaction

| Reactant 1 | Reactant 2 | Base | Product |

| This compound | Methanol | Pyridine | Methyl 2-methylcyclopropane-1-carboxylate |

| This compound | Ethanol | Triethylamine | Ethyl 2-methylcyclopropane-1-carboxylate |

Note: This table represents expected reactions based on the general reactivity of acyl chlorides.

Formation of Amides via Aminolysis

The reaction of this compound with ammonia (B1221849), primary amines, or secondary amines leads to the formation of 2-methylcyclopropane-1-carboxamides. This process, termed aminolysis, is a robust and widely used method for amide synthesis. byjus.com The reaction mechanism is analogous to that of alcoholysis, involving nucleophilic attack by the amine at the carbonyl carbon, followed by elimination of the chloride ion.

Typically, two equivalents of the amine are employed. One equivalent acts as the nucleophile, while the second equivalent serves as a base to neutralize the HCl byproduct, forming an ammonium (B1175870) salt. Alternatively, one equivalent of the amine can be used in conjunction with an auxiliary non-nucleophilic base like pyridine or triethylamine.

Table 2: Representative Aminolysis Reactions

| Reactant 1 | Reactant 2 | Product |

| This compound | Ammonia | 2-Methylcyclopropane-1-carboxamide |

| This compound | Methylamine | N-Methyl-2-methylcyclopropane-1-carboxamide |

| This compound | Dimethylamine | N,N-Dimethyl-2-methylcyclopropane-1-carboxamide |

Note: This table illustrates expected reactions based on established principles of acyl chloride chemistry.

Formation of Anhydrides

This compound can react with a carboxylate salt, such as sodium 2-methylcyclopropane-1-carboxylate, to form the corresponding carboxylic anhydride (B1165640), in this case, 2-methylcyclopropane-1-carboxylic anhydride. This reaction is a standard method for the synthesis of both symmetrical and mixed anhydrides. masterorganicchemistry.com The carboxylate anion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

The reaction is typically carried out in an aprotic solvent to prevent hydrolysis of the starting material. The driving force for this reaction is the formation of a stable chloride salt (e.g., sodium chloride) and the new anhydride linkage.

Hydrolysis to Carboxylic Acids

Like other acyl chlorides, this compound is readily hydrolyzed by water to form 2-methylcyclopropane-1-carboxylic acid. libretexts.org This reaction is often vigorous and can occur upon exposure to atmospheric moisture. The hydrolysis proceeds via the same nucleophilic acyl substitution mechanism, with water acting as the nucleophile. The initial attack of water on the carbonyl carbon forms a tetrahedral intermediate, which then expels a chloride ion. A subsequent deprotonation step, often by another water molecule, yields the final carboxylic acid and hydrochloric acid.

Due to the high reactivity of acyl chlorides towards water, it is crucial to handle this compound under anhydrous conditions to prevent its decomposition.

Mechanistic Pathways of Acyl Substitution

The mechanism of nucleophilic acyl substitution for this compound follows a well-established two-step addition-elimination pathway. masterorganicchemistry.comnih.gov

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (e.g., an alcohol, amine, or water) on the electrophilic carbonyl carbon. This leads to the formation of a transient tetrahedral intermediate where the carbon atom is sp3-hybridized. libretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses by reforming the carbon-oxygen double bond. This is accompanied by the expulsion of the chloride ion, which is an excellent leaving group due to its ability to stabilize the negative charge. khanacademy.org

The presence of the 2-methyl group on the cyclopropane (B1198618) ring can influence the reactivity of the acyl chloride through both electronic and steric effects. The cyclopropane ring itself, due to its high p-character in the C-C bonds, can electronically interact with the carbonyl group. The methyl group, being an electron-donating group, may slightly reduce the electrophilicity of the carbonyl carbon compared to the unsubstituted cyclopropanecarbonyl chloride. rsc.orgmasterorganicchemistry.com Sterically, the methyl group can hinder the approach of the nucleophile to the carbonyl carbon, potentially slowing down the reaction rate, especially with bulky nucleophiles. The inherent ring strain of the cyclopropane ring also plays a role in its chemical behavior.

Reduction Reactions

This compound can be reduced to either the corresponding aldehyde (2-methylcyclopropane-1-carbaldehyde) or the primary alcohol (2-methylcyclopropylmethanol), depending on the reducing agent and reaction conditions.

Reduction to the primary alcohol is typically achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction proceeds via a nucleophilic acyl substitution where a hydride ion (H⁻) from LiAlH₄ first replaces the chloride, forming an intermediate aldehyde. This aldehyde is more reactive than the starting acyl chloride and is immediately further reduced by another equivalent of hydride to an alkoxide, which is then protonated upon aqueous workup to yield the primary alcohol.

Selective reduction to the aldehyde is more challenging as the intermediate aldehyde is highly susceptible to over-reduction. However, this can often be accomplished by using a less reactive, sterically hindered reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) at low temperatures. This reagent is less reactive than LiAlH₄ and can selectively reduce the acyl chloride to the aldehyde with minimal formation of the alcohol.

Table 3: Reduction Products of this compound

| Reducing Agent | Product |

| Lithium aluminum hydride (LiAlH₄) | (2-Methylcyclopropyl)methanol |

| Lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) | 2-Methylcyclopropane-1-carbaldehyde |

Note: This table outlines the expected products based on the known reactivity of acyl chlorides with these reducing agents.

Conversion to Primary Alcohols

The conversion of acyl chlorides to primary alcohols is a fundamental transformation in organic synthesis, achieved through reduction. Due to the high reactivity of the acyl chloride group, strong reducing agents are required to drive the reaction past the intermediate aldehyde stage directly to the alcohol.

A standard and highly effective reagent for this purpose is Lithium aluminum hydride (LiAlH₄). The reaction mechanism involves two successive nucleophilic additions of a hydride ion (H⁻) from the aluminohydride complex.

First Hydride Addition: The initial step is the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of this compound. This addition breaks the carbon-oxygen pi bond, forming a tetrahedral intermediate.

Elimination of Chloride: This intermediate is unstable and collapses by reforming the carbon-oxygen double bond, expelling the chloride ion, which is an excellent leaving group. This step yields the corresponding aldehyde, (2-methylcyclopropyl)methanal.

Second Hydride Addition: The aldehyde formed in situ is also highly reactive towards LiAlH₄. A second equivalent of hydride attacks the aldehyde carbonyl carbon, leading to the formation of a lithium alkoxide intermediate after another addition.

Protonation: An aqueous or acidic workup is then performed to protonate the alkoxide, yielding the final product, (2-methylcyclopropyl)methanol.

Because the aldehyde is more reactive than the starting acyl chloride, it is not possible to isolate the aldehyde product when using powerful reducing agents like LiAlH₄.

Table 1: Reduction of this compound to Primary Alcohol

| Reagent | Solvent | Temperature | Product |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF | 0 °C to room temp. | (2-methylcyclopropyl)methanol |

| Sodium borohydride (B1222165) (NaBH₄) | Typically unreactive with acyl chlorides, but can work in specific solvents like THF/water at elevated temperatures. | Varies | (2-methylcyclopropyl)methanol |

Selective Reduction Strategies

To achieve the partial reduction of an acyl chloride to an aldehyde without proceeding to the primary alcohol, milder and more sterically hindered reducing agents are necessary. These reagents are designed to be less reactive, allowing the reaction to be stopped at the aldehyde stage.

One of the most common reagents for this selective transformation is Lithium tri-tert-butoxyaluminum hydride (LiAl(Ot-Bu)₃H) . The bulky tert-butoxy (B1229062) groups significantly temper the reactivity of the aluminum hydride, preventing the second addition to the intermediate aldehyde, which is less electrophilic than the starting acyl chloride. The reaction proceeds via a similar mechanism to LiAlH₄ but halts after the elimination of the chloride ion.

Another classic method is the Rosenmund reduction . This process involves the catalytic hydrogenation of the acyl chloride over a "poisoned" palladium catalyst, typically palladium on barium sulfate (B86663) (Pd/BaSO₄) treated with a catalyst poison like quinoline (B57606) or sulfur. The poison deactivates the catalyst just enough to prevent the subsequent reduction of the newly formed aldehyde to an alcohol.

Table 2: Selective Reduction of this compound to Aldehyde

| Reaction Name/Reagent | Catalyst/Conditions | Product |

| Lithium tri-tert-butoxyaluminum hydride | Diethyl ether or THF, -78 °C | (2-methylcyclopropyl)methanal |

| Rosenmund Reduction | H₂ (gas), Pd/BaSO₄, quinoline | (2-methylcyclopropyl)methanal |

| Diisobutylaluminium hydride (DIBAL-H) | Toluene or Hexane, -78 °C | (2-methylcyclopropyl)methanal |

Reactions with Organometallic Reagents

The reaction of this compound with organometallic reagents is a powerful method for forming new carbon-carbon bonds, leading to the synthesis of ketones and tertiary alcohols.

Reactions with Grignard Reagents

Grignard reagents (R-MgX) are highly reactive organometallic compounds that act as strong nucleophiles and bases. libretexts.org When reacting with acyl chlorides like this compound, two equivalents of the Grignard reagent are consumed. wvu.edumasterorganicchemistry.com

The mechanism proceeds in two stages:

Ketone Formation: The first equivalent of the Grignard reagent adds to the carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the chloride ion, resulting in the formation of a ketone. masterorganicchemistry.com

Alcohol Formation: The ketone produced is also susceptible to nucleophilic attack by a second equivalent of the Grignard reagent. masterorganicchemistry.com This second addition leads to a magnesium alkoxide intermediate.

Protonation: Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product, where two identical alkyl or aryl groups from the Grignard reagent have been added. wvu.edu

It is generally not possible to stop the reaction at the ketone stage due to the high reactivity of Grignard reagents. chemistrysteps.com

Table 3: Reaction of this compound with Grignard Reagents

| Grignard Reagent (R-MgX) | Product (Tertiary Alcohol) |

| Methylmagnesium bromide (CH₃MgBr) | 2-(2-methylcyclopropyl)propan-2-ol |

| Ethylmagnesium chloride (CH₃CH₂MgCl) | 3-(2-methylcyclopropyl)pentan-3-ol |

| Phenylmagnesium bromide (C₆H₅MgBr) | (2-methylcyclopropyl)diphenylmethanol |

Reactions with Organolithium Cuprates (Gilman Reagents)

In contrast to Grignard reagents, organolithium cuprates (R₂CuLi), also known as Gilman reagents, are softer and less reactive nucleophiles. chemistrysteps.com This attenuated reactivity allows for the selective synthesis of ketones from acyl chlorides. organicchemistrytutor.com

When this compound is treated with a Gilman reagent, the reaction mechanism involves a nucleophilic acyl substitution that stops after the first addition. The Gilman reagent adds its organic group to the carbonyl carbon, and the subsequent collapse of the tetrahedral intermediate with the elimination of chloride affords a ketone. Because Gilman reagents react very slowly or not at all with ketones, the reaction cleanly terminates at this stage, preventing the formation of a tertiary alcohol. chemistrysteps.comorganicchemistrytutor.com

Table 4: Reaction of this compound with Gilman Reagents

| Gilman Reagent (R₂CuLi) | Product (Ketone) |

| Lithium dimethylcuprate ((CH₃)₂CuLi) | 1-(2-methylcyclopropyl)ethan-1-one |

| Lithium diethylcuprate ((CH₃CH₂)₂CuLi) | 1-(2-methylcyclopropyl)propan-1-one |

| Lithium diphenylcuprate ((C₆H₅)₂CuLi) | (2-methylcyclopropyl)(phenyl)methanone |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions provide a versatile and powerful platform for forming C-C bonds from acyl chlorides. In these reactions, the carbon-chlorine bond of the acyl chloride is activated by a palladium(0) catalyst, which undergoes oxidative addition to form an acylpalladium(II) complex. This intermediate can then react with various organometallic partners in a transmetalation step, followed by reductive elimination to yield the ketone product and regenerate the Pd(0) catalyst.

Common examples include:

Stille Coupling: Utilizes organostannanes (R-SnBu₃) as the coupling partner.

Suzuki Coupling: Employs organoboronic acids or esters (R-B(OH)₂) in the presence of a base.

Sonogashira-Hagihara Coupling: Couples the acyl chloride with a terminal alkyne, typically using a copper(I) co-catalyst.

These methods are highly valued for their functional group tolerance and allow for the synthesis of a wide array of complex ketones. nih.govcsic.esrsc.org

Table 5: Palladium-Catalyzed Cross-Coupling of this compound

| Coupling Reaction | Organometallic Partner | Typical Catalyst/Conditions | Product (Ketone) |

| Stille Coupling | Vinyltributyltin | Pd(PPh₃)₄ | 1-(2-methylcyclopropyl)prop-2-en-1-one |

| Suzuki Coupling | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | (2-methylcyclopropyl)(phenyl)methanone |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-(2-methylcyclopropyl)-3-phenylprop-2-yn-1-one |

Electrophilic and Radical Transformations

While the chemistry of this compound is dominated by nucleophilic acyl substitution, the cyclopropane ring itself can undergo specific transformations under certain conditions.

Electrophilic Transformations: The cyclopropane ring possesses sigma bonds with significant p-character, allowing it to react with strong electrophiles, which can lead to ring-opening. For instance, treatment with strong protic acids (e.g., HBr, HI) or Lewis acids under harsh conditions could potentially lead to the formation of ring-opened halo-ketones. The regioselectivity of the ring-opening would be influenced by the stability of the resulting carbocation intermediate, which is stabilized by the methyl group.

Radical Transformations: Radical reactions involving acyl chlorides are less common but can be initiated under specific conditions. For example, radical decarbonylation can occur at high temperatures or under photochemical conditions, potentially leading to the formation of 2-chloro-1-methylcyclopropane via the expulsion of carbon monoxide. Furthermore, the cyclopropylmethyl moiety itself is a well-known radical clock; if a radical were formed on the adjacent methylene (B1212753) group (e.g., through a different synthetic route starting from the corresponding alcohol), it would undergo a very rapid ring-opening to a homoallylic radical. This property is often used to probe for the existence of radical intermediates in reaction mechanisms. orgsyn.org

Friedel-Crafts Acylation with Aromatic and Cyclopropyl Systems

This compound serves as an effective acylating agent in Friedel-Crafts reactions, a fundamental method for forming carbon-carbon bonds with aromatic compounds. youtube.comlibretexts.org In this electrophilic aromatic substitution reaction, the acyl chloride reacts with an aromatic substrate, such as benzene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). youtube.comlibretexts.org The catalyst facilitates the formation of a highly electrophilic acylium ion. youtube.com This intermediate is then attacked by the electron-rich aromatic ring, leading to the formation of an aryl 2-methylcyclopropyl ketone after the loss of a proton restores aromaticity. youtube.comyoutube.com

The general mechanism proceeds as follows:

Formation of the Acylium Ion: The chlorine atom of the acyl chloride coordinates with the Lewis acid (e.g., AlCl₃), making the carbonyl carbon highly electrophilic and leading to the formation of a resonance-stabilized acylium ion. youtube.com

Electrophilic Attack: The π-electrons of the aromatic ring attack the acylium ion, breaking the aromaticity and forming a resonance-stabilized carbocation intermediate known as a sigma complex.

Deprotonation: A weak base, typically [AlCl₄]⁻, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and yielding the final ketone product. youtube.com

This reaction allows for the direct attachment of the 2-methylcyclopropylcarbonyl moiety to various aromatic systems, providing access to a range of cyclopropyl ketones. While specific studies on the Friedel-Crafts acylation of cyclopropyl systems with this compound are not extensively detailed in the provided results, the general reactivity of acyl chlorides suggests such reactions are plausible, leading to the formation of dicyclopropyl ketones.

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| This compound | Benzene | AlCl₃ | (2-Methylcyclopropyl)(phenyl)methanone |

Visible Light-Mediated Acylative Chlorination Reactions

Modern synthetic methods have utilized this compound in visible light-mediated reactions. rsc.org These photoredox-catalyzed processes enable the simultaneous addition of an acyl group and a chlorine atom across a double bond, a type of vicinal halofunctionalization. rsc.org In a typical setup, an alkene is treated with the acyl chloride in the presence of a photocatalyst that becomes activated upon absorbing visible light. nih.gov

The reaction is initiated by the generation of a 2-methylcyclopropanecarbonyl radical. nih.govbeilstein-journals.org This is often achieved through a single-electron transfer (SET) process where the excited photocatalyst reduces the acyl chloride. nih.gov The resulting acyl radical then adds to the alkene, generating a new carbon-centered radical. This radical intermediate is subsequently trapped by a chlorine source, which can be the acyl chloride itself or another additive, to yield the final acylative chlorination product. These reactions are valued for their mild conditions and high functional group tolerance. mdpi.comacs.org

Mechanistic Insights into Radical Pathways

The reactions involving this compound often proceed through radical intermediates, particularly in photochemical contexts. nih.govresearchgate.net The generation of the 2-methylcyclopropanecarbonyl radical is a key step. beilstein-journals.org This acyl radical is relatively stable and can participate in various subsequent reactions.

One of the most significant aspects of the cyclopropylmethyl radical system (to which the 2-methylcyclopropanecarbonyl radical is related) is its propensity to undergo rapid ring-opening. psu.eduacs.org This rearrangement acts as a "radical clock," a tool used to determine the rates of other radical reactions by competing with the known rate of ring-opening. acs.orgmdpi.com However, the stability of the initial radical can influence the rate of this rearrangement; substituents that stabilize the radical tend to decrease the ring-opening rate. psu.edu In the case of the 2-methylcyclopropanecarbonyl radical, the carbonyl group provides some stabilization. psu.edu Studies on related systems show that the ring-opening of 2-methyl-substituted cyclopropylmethyl radicals can lead preferentially to the thermodynamically less stable primary alkyl radical, indicating kinetic control over the process. rsc.org

Cyclopropane Ring-Opening Reactions

The inherent strain energy of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to cleavage under various conditions, leading to the formation of more stable acyclic or larger ring structures. These reactions are often observed in derivatives of this compound, such as the corresponding ketones and esters.

Nucleophilic Ring-Opening of Cyclopropane Derivatives

Ketones derived from this compound can undergo nucleophilic ring-opening. This reaction is particularly facilitated in donor-acceptor cyclopropanes, where the carbonyl group acts as an electron-withdrawing "acceptor" and the cyclopropane ring can act as a "donor". nih.gov A variety of nucleophiles, including thiols, alcohols, and carboxylic acids, can attack the cyclopropane ring, leading to its cleavage. nih.gov

For example, a chiral N,N'-dioxide-scandium(III) complex has been shown to catalyze the highly efficient asymmetric ring-opening of cyclopropyl ketones with these nucleophiles, producing chiral sulfides, ethers, and esters in high yields and enantiomeric excess. nih.gov The reaction typically involves the Lewis acid catalyst activating the carbonyl group, making the cyclopropane ring more susceptible to nucleophilic attack. This leads to the formation of a γ-substituted ketone product.

| Substrate | Nucleophile | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Aryl Cyclopropyl Ketone | Thiol (R-SH) | Chiral N,N'-Dioxide-Sc(III) | γ-Thioether Ketone | nih.gov |

| Aryl Cyclopropyl Ketone | Alcohol (R-OH) | Chiral N,N'-Dioxide-Sc(III) | γ-Alkoxy Ketone | nih.gov |

| Aryl Cyclopropyl Ketone | Carboxylic Acid (R-COOH) | Chiral N,N'-Dioxide-Sc(III) | γ-Acyloxy Ketone | nih.gov |

Rearrangement Reactions Involving the Strained Ring

The strained cyclopropane ring in derivatives of this compound can undergo various rearrangement reactions, often promoted by acid catalysts, heat, or photochemical energy. acs.orgcdnsciencepub.comarkat-usa.org Acid-catalyzed rearrangements of cyclopropyl ketones can lead to the formation of dihydrofurans or other ring-expanded products. acs.orgacs.org The mechanism often involves protonation of the carbonyl oxygen, followed by cleavage of one of the internal cyclopropane bonds (C1-C2) to form a stabilized carbocation, which can then cyclize. acs.orgrsc.org

In some cases, cyclopropyl aryl ketones can undergo uncatalyzed cascade ring-opening and recyclization reactions to form more complex structures like indenones and fluorenones. acs.org Photochemical reactions can also induce rearrangements. For instance, aryl cyclopropyl ketones can participate in photocatalytic [3+2] cycloadditions with alkenes, where the cyclopropane ring acts as a three-carbon synthon. nih.gov This process involves the photochemical generation of a ring-opened radical anion intermediate that then adds to the alkene partner to construct highly substituted cyclopentane (B165970) rings. nih.gov

Stereochemical Aspects and Asymmetric Transformations

Stereoisomerism of 2-Methylcyclopropane-1-carbonyl Chloride

This compound, derived from 2-methylcyclopropane-1-carboxylic acid, possesses two stereogenic centers at the C1 and C2 positions of the cyclopropane (B1198618) ring. fishersci.ca This leads to the existence of four possible stereoisomers. These isomers are grouped into two pairs of enantiomers: the cis-isomers and the trans-isomers.

Cis Isomers: In the cis configuration, the methyl group and the carbonyl chloride group are on the same side of the cyclopropane ring. This configuration exists as a pair of enantiomers: (1R,2S)-2-methylcyclopropane-1-carbonyl chloride and (1S,2R)-2-methylcyclopropane-1-carbonyl chloride. bldpharm.comchemicalbook.com

Trans Isomers: In the trans configuration, the methyl group and the carbonyl chloride group are on opposite sides of the ring. This configuration also exists as a pair of enantiomers: (1R,2R)-2-methylcyclopropane-1-carbonyl chloride and (1S,2S)-2-methylcyclopropane-1-carbonyl chloride. nih.gov

The rigid structure of the cyclopropane ring prevents interconversion between the cis and trans diastereomers under normal conditions, making each stereoisomer a distinct chemical entity. lookchem.com

Control of Diastereoselectivity in Synthetic Pathways

Achieving control over the diastereoselectivity (the preferential formation of either cis or trans isomers) is a crucial aspect of synthesizing 2-methylcyclopropane derivatives. One of the most effective strategies involves substrate-directed reactions, particularly hydroxyl-directed cyclopropanation. unl.pt

For instance, the cyclopropanation of allylic alcohols using Simmons-Smith type reagents (e.g., diethylzinc (B1219324) and diiodomethane) often proceeds with high diastereoselectivity. unl.pt The hydroxyl group of the substrate coordinates to the zinc reagent, directing the methylene (B1212753) group to the same face of the double bond, leading predominantly to the syn cyclopropane. unl.ptnih.gov By choosing the appropriate geometry of the starting allylic alcohol, one can control the formation of the desired diastereomer of the resulting cyclopropyl (B3062369) alcohol, which can then be oxidized and converted to the target acid chloride. The choice of solvent and the specific nature of the zinc carbenoid reagent can also significantly influence the diastereomeric ratio. unl.pt For example, using EtZnCH₂I has been shown to be a general and effective reagent for producing the syn isomer from (E)-disubstituted olefins. unl.pt

| Reagent Conditions | Diastereomeric Ratio (syn:anti) | Reference |

|---|---|---|

| Zn/Cu, CH₂I₂ (Simmons-Smith) | Low | unl.pt |

| Et₂Zn, CH₂I₂ (Furukawa) | >15:1 | unl.pt |

| EtZnCH₂I | High | unl.pt |

| Sm/Hg, CH₂I₂ | anti favored | unl.pt |

Enantioselective Synthesis Utilizing Chiral Catalysts and Auxiliaries

The synthesis of a single enantiomer of this compound requires asymmetric synthesis methodologies. These approaches introduce chirality through the use of chiral catalysts or auxiliaries that guide the formation of one enantiomer over the other.

Catalytic asymmetric cyclopropanation is a powerful method for establishing the chiral centers of the cyclopropane ring in an enantioselective manner. nih.gov This is often achieved through the reaction of an alkene with a carbene precursor, mediated by a chiral transition metal complex. nih.gov

Chiral rhodium(II) and cobalt(II) complexes have proven to be particularly effective catalysts. acs.orgorganic-chemistry.orgorganic-chemistry.org For example, cobalt(II) complexes with D₂-symmetric chiral porphyrin ligands can catalyze the cyclopropanation of olefins with diazoacetates, yielding cyclopropane products with high diastereo- and enantioselectivity. organic-chemistry.orgorganic-chemistry.org Similarly, chiral dirhodium(II) carboxylates are highly effective catalysts, capable of producing cyclopropanes with excellent enantiomeric excess (ee). acs.org Engineered enzymes, such as specific variants of myoglobin (B1173299) or cytochrome P450, have also emerged as highly proficient biocatalysts for these transformations, offering exceptional levels of diastereo- and enantioselectivity (often >99% ee) under mild, anaerobic conditions. nih.govrochester.edurochester.edu These biocatalysts generate a heme-bound carbene intermediate that is then transferred to the olefin substrate. nih.gov

Another strategy involves using gem-dichloroalkanes as carbene precursors in reactions catalyzed by chiral cobalt complexes, which avoids the need for potentially hazardous diazoalkanes. nih.govdicp.ac.cn

| Catalyst System | Carbene Precursor | Key Feature | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Rhodium(II) Carboxylates (e.g., Rh₂(S-PTTL)₄) | Diazoacetates | High yields and enantioselectivity. | Up to 99% | acs.org |

| Chiral Cobalt(II) Porphyrins (e.g., [Co(P1)]) | Succinimidyl diazoacetate | Forms versatile succinimidyl ester products. | Up to 99% | organic-chemistry.org |

| Engineered Myoglobin | Ethyl diazoacetate (EDA) | High turnover numbers and stereoselectivity. | >99% | nih.gov |

| Chiral Cobalt/Pybox complex | gem-dichloroalkanes | Avoids use of diazo compounds. | Up to 97% | dicp.ac.cn |

The Michael Initiated Ring Closure (MIRC) reaction is a versatile and powerful strategy for the stereoselective synthesis of cyclopropanes. rsc.orgrsc.orgresearchgate.net This tandem reaction involves the nucleophilic addition of a Michael donor to an electron-deficient alkene (the Michael acceptor), followed by an intramolecular nucleophilic substitution that closes the three-membered ring. rsc.orgrsc.org

Enantioselectivity in MIRC reactions can be achieved by using chiral organocatalysts, such as prolinol derivatives or Cinchona alkaloids. rsc.orgrsc.orgprinceton.eduorganic-chemistry.org For example, the reaction between an α,β-unsaturated aldehyde and a brominated malonate ester, catalyzed by a chiral diphenylprolinol TMS ether, can produce highly functionalized cyclopropanes with excellent diastereo- and enantioselectivities (>30:1 dr, 90–98% ee). organic-chemistry.org The catalyst activates the aldehyde by forming a chiral iminium ion, which then reacts stereoselectively with the nucleophile. princeton.eduorganic-chemistry.org The subsequent intramolecular cyclization proceeds in a controlled manner to yield the chiral cyclopropane. rsc.org

| Catalyst | Reactants | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Diphenylprolinol TMS ether | α,β-Unsaturated Aldehydes + Bromomalonates | >30:1 | 90-98% | organic-chemistry.org |

| Cinchona Alkaloid derivative | Chalcones + Bromomalonate | Not specified | up to 91:9 er | rsc.org |

| Chiral Amino Acid-derived Thiourea | Oxindoles + Nitroolefins | >20:1 | 98% | rsc.org |

Chiral Resolution Techniques for Enantiomeric Enrichment

When an asymmetric synthesis is not employed or does not provide perfect enantioselectivity, chiral resolution can be used to separate a racemic mixture of the corresponding 2-methylcyclopropane-1-carboxylic acid.

One common method is classical resolution via diastereomeric salt formation . This involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (a resolving agent), such as brucine, strychnine, or a chiral amine. libretexts.org This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility. libretexts.org These salts can then be separated by fractional crystallization. After separation, the pure enantiomer of the carboxylic acid is regenerated by treating the salt with an acid. For example, L-carnitine oxalate (B1200264) has been used as a chiral resolving agent for 2,2-dimethylcyclopropane carboxylic acid, a structurally related compound. researchgate.net

Kinetic enzymatic resolution offers a highly selective alternative. thieme-connect.comresearchgate.net This technique uses an enzyme, typically a lipase (B570770) or esterase, that selectively catalyzes a reaction on one enantiomer of a racemic mixture. For instance, the hydrolysis of a racemic ester of 2-methylcyclopropane-1-carboxylic acid can be performed using a lipase like Candida antarctica lipase B (CAL-B). thieme-connect.com The enzyme will preferentially hydrolyze one enantiomer of the ester to the carboxylic acid, leaving the other enantiomer of the ester unreacted. The resulting mixture of the carboxylic acid and the unreacted ester can then be easily separated. Combining enantioselective catalysis with a subsequent enzymatic resolution step can be a particularly efficient protocol for obtaining enantiomerically pure products. thieme-connect.comablesci.com

Determination of Absolute Configuration

Determining the absolute three-dimensional arrangement of atoms (the absolute configuration) of a chiral molecule is a critical final step. Several methods can be employed for this purpose.

X-ray Crystallography: This is the most definitive method for determining absolute configuration. It involves analyzing the diffraction pattern of X-rays passing through a single crystal of the compound or a suitable crystalline derivative (e.g., a p-iodobenzoate derivative). rsc.orgnih.gov The resulting electron density map provides the precise location of each atom in space, unambiguously establishing the stereochemistry. rsc.org

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govrsc.orgnih.gov The resulting spectrum is unique to a specific enantiomer and is highly sensitive to its three-dimensional structure. nih.govmdpi.com By comparing the experimental VCD spectrum to a spectrum predicted by ab initio density functional theory (DFT) calculations for a known configuration (e.g., (1S,2S)), the absolute configuration of the sample can be determined. nih.govnih.gov This technique is particularly powerful for conformationally flexible molecules. mdpi.com

Correlation to Known Compounds: The absolute configuration can also be established by chemically converting the molecule, without affecting the stereocenters, to a compound whose absolute configuration is already known. Alternatively, derivatization with a chiral reagent of known configuration, such as Mosher's acid, can be used. Analysis of the ¹H or ¹⁹F NMR spectra of the resulting diastereomeric esters allows for the assignment of the absolute configuration of the original alcohol (derived from the acid chloride). researchgate.net

Role As a Versatile Synthetic Building Block

Construction of Diverse Organic Molecules

The primary role of 2-Methylcyclopropane-1-carbonyl chloride in synthesis is to introduce the 2-methylcyclopropylcarbonyl moiety into a target molecule. This is typically achieved through reactions with various nucleophiles.

Amide Formation: It reacts readily with primary and secondary amines to form the corresponding N-substituted 2-methylcyclopropanecarboxamides. This reaction is fundamental in medicinal chemistry and materials science for creating complex molecules with specific biological activities or material properties.

Esterification: Alcohols and phenols react with this compound, usually in the presence of a non-nucleophilic base, to yield 2-methylcyclopropyl esters. These esters are valuable intermediates and can be found in a range of specialty chemicals.

| Reactant | Product Type | General Reaction Scheme |

|---|---|---|

| Primary or Secondary Amine (R¹R²NH) | Amide | CH₃C₃H₄COCl + R¹R²NH → CH₃C₃H₄CONR¹R² + HCl |

| Alcohol (R³OH) | Ester | CH₃C₃H₄COCl + R³OH → CH₃C₃H₄COOR³ + HCl |

Introduction of Methylcyclopropyl Moieties into Complex Scaffolds

The methylcyclopropyl group is a desirable structural motif in medicinal chemistry and agrochemistry due to its unique stereochemical and electronic properties, which can enhance the biological activity and metabolic stability of a molecule. This compound provides a direct and efficient method for incorporating this valuable moiety into larger, more complex molecular frameworks. The reaction conditions are typically mild, allowing for its use in the later stages of a synthetic sequence where sensitive functional groups may be present.

Precursor for Highly Functionalized Cyclopropane (B1198618) Derivatives

While direct information is limited, the reactivity of the carbonyl group in derivatives of this compound suggests its potential as a precursor for more elaborate cyclopropane structures. For instance, the corresponding amide or ester could undergo further transformations, such as reduction of the carbonyl group or reactions at the alpha-carbon, to introduce additional functionalities to the cyclopropane ring system.

Utility in the Synthesis of Agrochemical and Specialty Chemical Intermediates

Cyclopropane-containing compounds are prevalent in the agrochemical industry, particularly in insecticides and fungicides. While specific public domain data on the direct use of this compound is scarce, a closely related analog, 1-chloro-cyclopropanecarbonyl chloride, is a known key intermediate in the synthesis of the broad-spectrum fungicide, prothioconazole. wikipedia.orgresearchgate.netcabidigitallibrary.orggoogle.comwipo.int This highlights the importance of cyclopropane carbonyl chlorides as a class of compounds in the development of modern crop protection agents. It is plausible that this compound serves as a building block for other proprietary agrochemicals or specialty chemicals, where the methyl group fine-tunes the biological activity or physical properties of the final product.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 2-methylcyclopropane-1-carbonyl chloride, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its proton and carbon framework.

The ¹H NMR spectrum of this compound is complex due to the presence of a stereocenter and the rigid cyclopropane (B1198618) ring, which leads to diastereotopic protons. Detailed analysis, including chemical shifts (δ) and coupling constants (J), is crucial for assigning each proton.

A definitive, publicly available experimental ¹H NMR spectrum for this compound is not readily found in the searched scientific literature. For illustrative purposes, a hypothetical analysis based on known chemical shift ranges for similar structural motifs is presented below. The actual spectrum would be influenced by the specific stereoisomer (cis/trans) and the solvent used.

Hypothetical ¹H NMR Data Table

| Proton Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity (Predicted) | Coupling Constant (J, Hz) (Predicted) |

| CH₃ | 1.2 - 1.4 | Doublet | ~6-7 |

| CH (on C2) | 1.5 - 1.8 | Multiplet | - |

| CH₂ (ring) | 0.8 - 1.5 | Multiplet | - |

| CH (on C1) | 2.8 - 3.1 | Multiplet | - |

Note: This table is a prediction based on analogous structures. Experimental verification is required.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. The carbonyl carbon is expected to be significantly downfield due to the deshielding effect of the oxygen and chlorine atoms.

Similar to the ¹H NMR data, experimental ¹³C NMR data for this compound is not widely available. The following table represents predicted chemical shifts.

Hypothetical ¹³C NMR Data Table

| Carbon Assignment | Chemical Shift (δ, ppm) (Predicted) |

| C=O | 170 - 175 |

| CH (on C1) | 35 - 45 |

| CH (on C2) | 20 - 30 |

| CH₂ (ring) | 15 - 25 |

| CH₃ | 10 - 20 |

Note: This table is a prediction based on analogous structures. Experimental verification is required.

To unambiguously assign the complex proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.

COSY: This experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the cyclopropane ring and to the methyl group.

HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's attached protons.

HMBC: This technique shows correlations between protons and carbons over two to three bonds. This would be particularly useful in confirming the assignment of the quaternary carbonyl carbon by observing correlations from the protons on C1 and potentially C2.

A detailed analysis based on these techniques cannot be provided without the actual experimental data.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound through the analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental composition. For this compound (C₅H₇ClO), the exact mass can be calculated. While experimental HRMS data is not available in the searched literature, predicted values can be found. For instance, the predicted monoisotopic mass of the [M+H]⁺ ion is 119.02582 m/z. uni.lu

The fragmentation pattern in an electron ionization (EI) mass spectrum would likely involve the loss of the chlorine atom, the carbonyl group, and fragmentation of the cyclopropane ring. The presence of chlorine would be indicated by a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

X-ray Crystallography of Derivatives for Definitive Stereochemical Assignment

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. Since this compound is a liquid at room temperature, it is not suitable for single-crystal X-ray diffraction analysis.

To overcome this, a solid derivative would need to be synthesized. For example, reacting this compound with a chiral amine or alcohol would produce a stable, crystalline amide or ester. The resulting diastereomers could then be separated and analyzed by X-ray crystallography. This analysis would provide unequivocal proof of the relative and absolute stereochemistry of the chiral centers in the original molecule. To date, no such crystallographic studies on derivatives of this compound have been reported in the searched scientific literature.

Computational and Theoretical Studies

Quantum Chemical Calculations for Conformational Analysis

The conformational landscape of 2-methylcyclopropane-1-carbonyl chloride is primarily determined by the rotation around the single bond connecting the cyclopropane (B1198618) ring and the carbonyl group. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in identifying the stable conformers and the energy barriers between them.

For the related molecule, cyclopropyl (B3062369) methyl ketone, computational studies have shown that the most stable conformation is the s-cis (or bisected) form, where the carbonyl group is eclipsed by one of the C-C bonds of the cyclopropane ring. A less stable s-trans (or gauche) conformer also exists. The energy difference between these conformers is typically small, on the order of a few kcal/mol. In the case of this compound, the presence of the methyl group introduces additional steric interactions that would influence the relative energies of these conformers.

The orientation of the methyl group relative to the carbonyl chloride group (cis or trans) would lead to distinct sets of conformers. It is expected that the trans isomer, where the methyl and carbonyl chloride groups are on opposite sides of the cyclopropane ring, would be sterically favored over the cis isomer.

A hypothetical conformational analysis using a DFT method like B3LYP with a suitable basis set (e.g., 6-31G*) would likely yield the following insights:

Identification of Rotational Isomers: The primary rotational isomers would be the s-cis and s-trans forms, arising from rotation around the C(ring)-C(carbonyl) bond.

Relative Energies: The relative energies would indicate the most populated conformer at a given temperature. It is plausible that the s-cis conformer remains the global minimum, but the energy difference to the s-trans conformer might be altered by the methyl group's position.

Rotational Barriers: The calculations would also determine the energy barriers for interconversion between these conformers. These barriers provide information about the molecule's flexibility at different temperatures.

A representative data table for such a hypothetical study might look like this:

| Conformer (trans-isomer) | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) |

| s-cis | ~0° | 0.00 |

| Transition State | ~90° | 3.5 - 5.0 |

| s-trans | ~180° | 1.0 - 2.5 |

Reaction Mechanism Predictions and Energy Profiles

Computational chemistry is crucial for mapping the potential energy surface of a chemical reaction, allowing for the prediction of reaction mechanisms and the calculation of activation energies. For this compound, a key reaction is nucleophilic acyl substitution.

The generally accepted mechanism for nucleophilic acyl substitution involves the formation of a tetrahedral intermediate. libretexts.org Computational studies can provide a detailed picture of this process:

Reactant Complex: The initial approach of the nucleophile to the carbonyl carbon.

Transition State 1 (TS1): The energy maximum on the path to the tetrahedral intermediate.

Tetrahedral Intermediate: A transient species where the carbonyl carbon is sp3-hybridized.

Transition State 2 (TS2): The energy maximum for the collapse of the tetrahedral intermediate and expulsion of the leaving group (chloride).

Product Complex: The final association of the product and the leaving group.

The energy profile for the reaction of this compound with a nucleophile, for instance, an amine like ethylamine, can be calculated. libretexts.org Such a profile would reveal whether the formation or the breakdown of the tetrahedral intermediate is the rate-determining step. The presence of the methyl group on the cyclopropane ring is expected to have a modest electronic effect on the reactivity of the carbonyl group but could introduce steric hindrance, potentially raising the activation energy compared to the unsubstituted cyclopropanecarbonyl chloride.

A hypothetical energy profile for the reaction with an amine might yield the following data:

| Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| TS1 | +10 to +15 |

| Tetrahedral Intermediate | -5 to -10 |

| TS2 | +8 to +13 |

| Products | -20 to -30 |

Modeling of Stereoselectivity in Asymmetric Reactions

This compound is a chiral molecule, existing as a pair of enantiomers. Its reactions with other chiral molecules or in the presence of a chiral catalyst can proceed with stereoselectivity. Computational modeling is a powerful tool for understanding and predicting the origins of this selectivity.

For example, in a kinetic resolution where a chiral nucleophile reacts preferentially with one enantiomer of this compound, computational methods can be used to model the transition states for the reaction with both enantiomers. The difference in the calculated activation energies for the two diastereomeric transition states (ΔΔG‡) can be related to the enantiomeric ratio of the product.

The modeling would involve:

Building Diastereomeric Transition State Models: Constructing the three-dimensional structures of the transition states leading to the different stereoisomeric products.

Calculating Energies: Using high-level quantum mechanical methods to compute the free energies of these transition states.

Analyzing Non-covalent Interactions: Identifying the key steric and electronic interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize one transition state over the other.

A hypothetical study on the stereoselective reaction with a chiral amine might produce the following results:

| Transition State | Relative Free Energy (kcal/mol) | Predicted Product Ratio |

| (R)-acid chloride + (S)-amine | 0.0 | 95 |

| (S)-acid chloride + (S)-amine | 1.5 | 5 |

Structure-Reactivity Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physical properties. nih.gov For a series of substituted cyclopropanecarbonyl chlorides, computational descriptors can be used to build such models.

While specific QSAR studies on this compound are not readily found, a hypothetical study could involve a series of analogs with different substituents on the cyclopropane ring. Computational descriptors would be calculated for each analog, such as:

Electronic Descriptors: Mulliken charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific steric parameters.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

These descriptors would then be correlated with an experimentally determined measure of reactivity, such as the rate constant for a specific reaction. The resulting QSAR equation would allow for the prediction of the reactivity of new, unsynthesized analogs.

A hypothetical QSAR model for the reactivity of substituted cyclopropanecarbonyl chlorides might look like:

log(k) = c₀ + c₁σ + c₂Eₛ + c₃*logP

Where:

log(k) is the logarithm of the reaction rate constant.

σ is the Hammett electronic parameter of the substituent.

Eₛ is the Taft steric parameter.

logP is the partition coefficient, representing hydrophobicity.

c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.

This model could then be used to guide the design of new cyclopropane-based compounds with desired reactivity profiles.

Emerging Research Areas and Future Perspectives

Development of Novel Catalytic Systems for Efficient Transformations

The transformation of cyclopropane (B1198618) rings often requires overcoming a significant activation energy barrier. Modern catalysis offers a powerful tool to achieve this under mild conditions, and research is actively pursuing novel catalytic systems to enhance the efficiency and selectivity of reactions involving 2-methylcyclopropane-1-carbonyl chloride.

Transition-metal catalysis, in particular, has enabled the installation of functionalized cyclopropanes through cross-coupling reactions. While traditional methods rely on the cyclopropanation of an existing molecular scaffold, new strategies use the cyclopropane unit as a coupling partner. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-type coupling of cyclopropylboronic acids with acyl chlorides, represent a key research direction. These methods allow for the stereocontrolled synthesis of cyclopropyl (B3062369) ketones, demonstrating the potential for precise structural modifications.

Another significant area is the use of chiral rhodium complexes for enantioselective cyclopropanation. Recent studies have shown that chiral-at-metal Rh(III) complexes can catalyze the reaction of sulfoxonium ylides with unsaturated ketoesters to produce optically pure 1,2,3-trisubstituted cyclopropanes with excellent control over both enantiomeric excess and diastereomeric ratio. The development of such catalysts is crucial for applying compounds like this compound in the asymmetric synthesis of pharmaceuticals and other bioactive molecules.

| Catalyst Type | Reaction | Substrates | Key Advantage |

| Palladium(0) Complexes | Suzuki-type cross-coupling | Cyclopropylboronic acids, Acyl chlorides | Stereocontrolled C-C bond formation |

| Chiral Rhodium(III) Complexes | Asymmetric Cyclopropanation | Sulfoxonium ylides, β,γ-unsaturated ketoesters | High enantioselectivity and diastereoselectivity |

| Nickel-based Systems | Cross-electrophile coupling | Cyclopropyl ketones, Alkyl chlorides | High reactivity and regioselectivity |

Integration into Flow Chemistry and Sustainable Synthesis

The push towards greener and more sustainable chemical manufacturing has led to the increasing adoption of flow chemistry. mt.com This technology offers numerous advantages over traditional batch processing, including enhanced safety, better temperature control, improved mixing, and easier scalability. epa.govrsc.org These benefits are particularly relevant for reactions that are highly exothermic or involve hazardous reagents, which can be characteristic of transformations involving acyl chlorides.